molecular formula C12H10O3S B2477901 1,3-Benzodioxol-5-yl(thiophen-2-yl)methanol CAS No. 327070-52-0

1,3-Benzodioxol-5-yl(thiophen-2-yl)methanol

Cat. No.: B2477901
CAS No.: 327070-52-0
M. Wt: 234.27
InChI Key: LDFIRGAVJFQERU-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl(thiophen-2-yl)methanol is an organic compound that features a benzodioxole ring fused with a thiophene ring and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl(thiophen-2-yl)methanol typically involves the coupling of benzodioxole and thiophene derivatives. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of benzodioxole with a halogenated thiophene under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl(thiophen-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzodioxole-5-yl(thiophen-2-yl)carboxylic acid, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl(thiophen-2-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation and cancer . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing the production of pro-inflammatory molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-5-yl(thiophen-2-yl)methanol is unique due to the combination of benzodioxole and thiophene rings, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile building block in synthetic chemistry and its application in various research fields .

Properties

IUPAC Name

1,3-benzodioxol-5-yl(thiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c13-12(11-2-1-5-16-11)8-3-4-9-10(6-8)15-7-14-9/h1-6,12-13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFIRGAVJFQERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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